[(3-Chlorophenyl)methyl](3-ethoxypropyl)amine
Description
(3-Chlorophenyl)methylamine is a secondary amine featuring a 3-chlorophenylmethyl group and a 3-ethoxypropyl substituent.
Properties
Molecular Formula |
C12H18ClNO |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-ethoxypropan-1-amine |
InChI |
InChI=1S/C12H18ClNO/c1-2-15-8-4-7-14-10-11-5-3-6-12(13)9-11/h3,5-6,9,14H,2,4,7-8,10H2,1H3 |
InChI Key |
IKBXRWZGIAUKQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNCC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)methylamine typically involves the reaction of 3-chlorobenzyl chloride with 3-ethoxypropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of (3-Chlorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification techniques, such as distillation or recrystallization, are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled temperatures.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
(3-Chlorophenyl)methylamine has been identified as a potential ligand for histamine H3 receptors, which are implicated in various neurological disorders. Research indicates that compounds targeting these receptors can be beneficial in treating conditions such as narcolepsy, obesity, and cognitive dysfunctions .
Case Studies
In a study focusing on non-imidazole alkylamines, (3-Chlorophenyl)methylamine was evaluated for its efficacy as a histamine H3 receptor antagonist. The results demonstrated significant binding affinity and selectivity, suggesting its potential as a therapeutic agent in managing related disorders .
Organic Synthesis
Building Block for Complex Molecules
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications that can lead to the development of new pharmaceuticals or agrochemicals .
Synthesis Methods
The synthesis of (3-Chlorophenyl)methylamine typically involves the reaction of 3-chlorophenylacetonitrile with 3-ethoxypropylamine under controlled conditions. The use of catalysts and optimized reaction parameters is crucial for achieving high yields and purity .
Biological Research
Investigating Biological Activities
Research has been conducted to explore the biological activities of (3-Chlorophenyl)methylamine, particularly its interactions with cellular processes and biological macromolecules. Preliminary studies suggest that it may influence signaling pathways involved in cell proliferation and apoptosis .
Mechanism of Action
The compound's mechanism of action is believed to involve modulation of receptor activity within biological systems. Detailed studies are required to elucidate the specific pathways affected by this compound, which could lead to new therapeutic strategies .
Industrial Applications
Specialty Chemicals Production
(3-Chlorophenyl)methylamine is utilized in the production of specialty chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial formulations .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects on Polarity: The 3-ethoxypropyl group in the target compound provides a balance of polarity and lipophilicity, improving solubility in semi-polar solvents compared to analogs like (3-Chlorophenyl)methylamine (nonpolar 2-methylpropyl) . Methoxy vs.
Aromatic Modifications :
- Compounds with bulky aromatic groups (e.g., {[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine) exhibit increased steric hindrance, which may reduce reactivity in nucleophilic reactions or enzyme interactions .
- Halogenation : The 2-chloro-6-fluorophenyl group in ’s compound introduces electronegative substituents, enhancing dipole interactions and possibly improving binding to electron-rich targets.
Heterocyclic Influences :
Commercial and Research Relevance
- Potential Applications: The 3-chlorophenyl group is common in bioactive molecules (e.g., antipsychotics or herbicides), suggesting that the target compound may serve as an intermediate in drug discovery or agrochemical development .
Biological Activity
(3-Chlorophenyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies surrounding this compound, providing a comprehensive overview of its significance in pharmacology.
Chemical Structure and Properties
The chemical structure of (3-Chlorophenyl)methylamine can be described as follows:
- Molecular Formula : C12H16ClN
- IUPAC Name : (3-Chlorophenyl)methylamine
- Molecular Weight : 223.72 g/mol
This compound contains a chlorinated phenyl group and an ethoxypropyl moiety, which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, suggesting potential as antibacterial agents.
- Cytotoxic Effects : Studies have indicated that certain amines can induce apoptosis in cancer cells, making them candidates for anticancer therapies.
- Neurotransmitter Modulation : Compounds with amine functionalities often interact with neurotransmitter systems, potentially influencing mood and behavior.
The biological activity of (3-Chlorophenyl)methylamine may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : This compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways.
- Receptor Binding : The compound could bind to neurotransmitter receptors, altering neurotransmission.
- Cell Membrane Interaction : Its lipophilicity allows it to integrate into cell membranes, potentially disrupting cellular homeostasis.
Antimicrobial Activity
A study conducted on related compounds showed that the presence of a chlorinated aromatic ring enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µM .
Cytotoxicity in Cancer Cells
In vitro assays revealed that similar amine compounds induced apoptosis in various cancer cell lines. For example, a derivative exhibited a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell types .
Data Summary
The following table summarizes key findings related to the biological activity of (3-Chlorophenyl)methylamine and its derivatives:
| Activity Type | Test Organism/Cell Line | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Antimicrobial | E. coli | 50 | Significant growth inhibition |
| Antimicrobial | S. aureus | 25 | Moderate growth inhibition |
| Cytotoxicity | HeLa cells | 10 | 50% cell viability reduction |
| Cytotoxicity | MCF-7 cells | 30 | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
